

A Comparative Guide to GSK Series RIPK3 Inhibitors: GSK840 in Focus

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **GSK840** with other GSK series RIPK3 inhibitors, focusing on their biochemical and cellular activities. The information herein is intended to assist researchers in selecting the appropriate tool compound for their studies on necroptosis and RIPK3 signaling.

Introduction to RIPK3 and Necroptosis

Receptor-interacting protein kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrosis.[1][2] Necroptosis is implicated in a variety of pathological conditions, including inflammatory diseases, ischemia-reperfusion injury, and neurodegeneration.[3] The signaling cascade is typically initiated by stimuli such as tumor necrosis factor (TNF), leading to the formation of a protein complex known as the necrosome, which includes RIPK1 and RIPK3.[1][2] Within the necrosome, RIPK3 becomes activated and subsequently phosphorylates its substrate, the mixed lineage kinase domain-like (MLKL) protein.[1][2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[1][2] Given its pivotal role, RIPK3 has emerged as a key therapeutic target for diseases driven by necroptotic cell death.

Overview of GSK Series RIPK3 Inhibitors



GlaxoSmithKline (GSK) has developed a series of potent and selective small molecule inhibitors of RIPK3. This guide focuses on the comparative analysis of three prominent compounds from this series: **GSK840**, GSK'843, and GSK'872. These inhibitors have been instrumental in elucidating the role of RIPK3 kinase activity in necroptosis and have also revealed a fascinating, concentration-dependent ability to induce apoptosis.[4][5]

Comparative Performance Data

The following tables summarize the key quantitative data for **GSK840**, GSK'843, and GSK'872, highlighting their potency in biochemical and cellular assays.

Table 1: Biochemical Potency of GSK RIPK3 Inhibitors

Compound	RIPK3 Binding IC50 (nM)	RIPK3 Kinase Activity IC50 (nM)
GSK840	0.9[4][6][7]	0.3[6][7][8]
GSK'843	8.6[4][9]	6.5[4][9]
GSK'872	1.8[4][10][11][12][13]	1.3[4][10][11][12][13]

Table 2: Cellular Activity of GSK RIPK3 Inhibitors



Compound	TNF-Induced Necroptosis Inhibition in HT-29 Cells (IC50)	Species Specificity	Concentration- Dependent Apoptosis
GSK840	Potent, concentration-dependent inhibition[4][6][7]	Active in human cells, inactive in mouse cells[4][8]	Yes[2][4][5]
GSK'843	Potent, concentration- dependent inhibition[4][9]	Active in human and mouse cells[4]	Yes[2][4][5]
GSK'872	Potent, concentration- dependent inhibition[4][10]	Active in human and mouse cells[4]	Yes[2][4][5]

Note: The IC50 values in cellular assays are generally 100- to 1000-fold higher than in biochemical assays.[4][14]

Key Differentiators and Experimental Observations

- Potency: **GSK840** exhibits the highest potency in biochemical assays, with sub-nanomolar IC50 values for both binding to and inhibition of the RIPK3 kinase domain.[4][6][7][8] GSK'872 is also highly potent, while GSK'843 is slightly less so.[4][9][10]
- Selectivity: All three inhibitors are reported to be highly selective for RIPK3 over the closely related kinase RIPK1.[4][8] **GSK840** was noted to have the best selectivity profile when tested against a panel of 300 human protein kinases.[4]
- Species Specificity: A critical distinction of GSK840 is its species specificity; it is active in human cells but inactive in mouse cells.[4][8] In contrast, GSK'843 and GSK'872 are active in both human and murine cells.[4] This makes GSK840 a specific tool for studying human RIPK3.
- Concentration-Dependent Apoptosis: A surprising and important characteristic of these GSK RIPK3 inhibitors is their ability to induce apoptosis at concentrations higher than those required to inhibit necroptosis.[2][4][5] This "on-target" toxicity is mediated by a



conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and the assembly of a pro-apoptotic complex involving FADD and Caspase-8.[5][8] This dual activity should be a key consideration in experimental design and data interpretation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of GSK RIPK3 inhibitors.

RIPK3 Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of the inhibitors to the RIPK3 kinase domain.

Principle: A small fluorescently labeled ligand (tracer) that binds to the RIPK3 kinase domain is used. In its free form, the tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger RIPK3 protein, its rotation slows, leading to an increase in fluorescence polarization. Inhibitors compete with the tracer for binding, causing a decrease in polarization.[10][15][16][17]

Materials:

- Purified, recombinant human RIPK3 kinase domain.
- A suitable fluorescent tracer (e.g., a fluorescein-labeled ATP-competitive ligand).
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
- GSK RIPK3 inhibitors (GSK840, GSK'843, GSK'872).
- Black, low-volume 384-well plates.
- A plate reader capable of measuring fluorescence polarization.

Procedure:

1. Prepare serial dilutions of the GSK inhibitors in assay buffer.



- 2. In the wells of the 384-well plate, add the RIPK3 kinase domain and the fluorescent tracer at optimized, constant concentrations.
- 3. Add the serially diluted inhibitors or DMSO (vehicle control) to the wells.
- 4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- 5. Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
- 6. Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

RIPK3 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of RIPK3 and the inhibitory effect of the compounds.

- Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase-based reaction. The light output is directly proportional to the kinase activity.[4][6][8][18][19]
- Materials:
 - Purified, recombinant human RIPK3 kinase domain.
 - Substrate for RIPK3 (e.g., Myelin Basic Protein, MBP).
 - ATP.
 - Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
 - ADP-Glo™ Kinase Assay kit (Promega).
 - GSK RIPK3 inhibitors.



- White, opaque 384-well plates.
- A luminometer.
- Procedure:
 - 1. Prepare serial dilutions of the GSK inhibitors in kinase reaction buffer.
 - 2. Set up the kinase reaction in the 384-well plate by adding the RIPK3 enzyme, substrate, and ATP.
 - 3. Add the serially diluted inhibitors or DMSO (vehicle control) to the reaction wells.
 - 4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
 - 5. Add the ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - 6. Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
 - 7. Measure the luminescence using a plate-reading luminometer.
 - 8. Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.

TNF-Induced Necroptosis Cellular Assay

This cell-based assay evaluates the ability of the inhibitors to protect cells from necroptotic cell death.

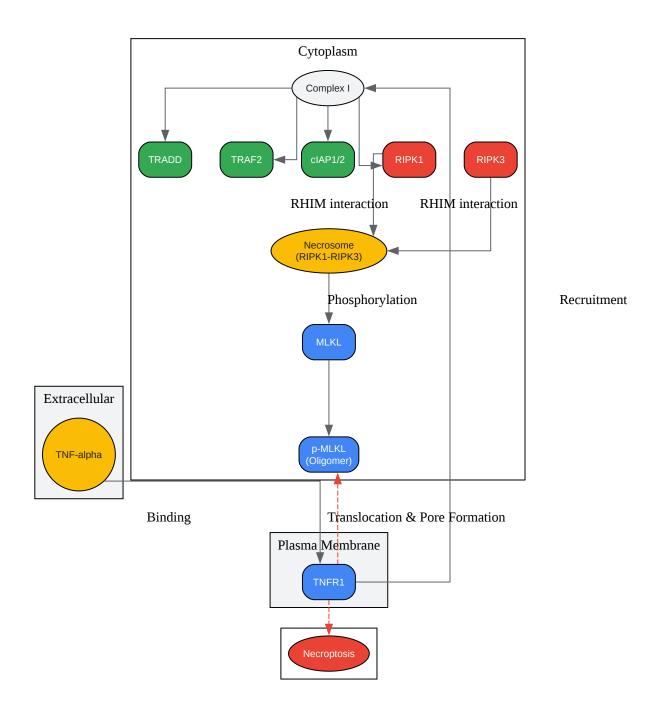
- Principle: Human colon adenocarcinoma HT-29 cells are treated with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-fmk, to block apoptosis and force the cells towards necroptosis). Cell viability is then measured to determine the protective effect of the RIPK3 inhibitors.[14][20][21][22]
- Materials:



- HT-29 cells.
- Cell culture medium (e.g., DMEM with 10% FBS).
- \circ TNF- α (human).
- Smac mimetic (e.g., BV6 or SM-164).
- z-VAD-fmk.
- GSK RIPK3 inhibitors.
- 96-well clear-bottom plates.
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit).
- Procedure:
 - 1. Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
 - 2. Pre-treat the cells with serial dilutions of the GSK inhibitors or DMSO (vehicle control) for 1-2 hours.
 - 3. Induce necroptosis by adding a cocktail of TNF- α , Smac mimetic, and z-VAD-fmk to the wells.
 - 4. Incubate the cells for 18-24 hours.
 - 5. Measure cell viability using a chosen method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
 - 6. Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values for necroptosis inhibition.

Visualizations RIPK3 Signaling Pathway in Necroptosis



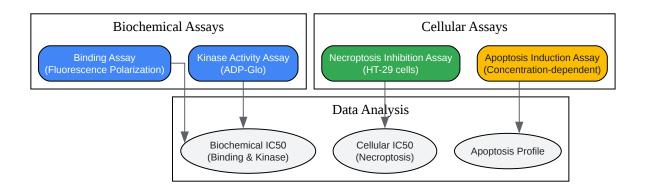


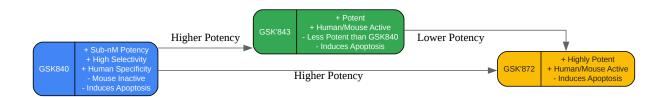
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Caption: The RIPK3-mediated necroptosis signaling pathway.



Experimental Workflow for Inhibitor Evaluation





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